molecular formula C9H9ClN2O B1380435 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one CAS No. 1556053-75-8

1-(4-Chloropyridin-2-yl)pyrrolidin-2-one

Cat. No.: B1380435
CAS No.: 1556053-75-8
M. Wt: 196.63 g/mol
InChI Key: FAVUAWPFSSGESG-UHFFFAOYSA-N
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Description

1-(4-Chloropyridin-2-yl)pyrrolidin-2-one is a chemical compound that features a pyrrolidin-2-one ring substituted with a 4-chloropyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one typically involves the reaction of 4-chloropyridine with pyrrolidin-2-one under specific conditions. One common method involves the use of microwave-assisted organic synthesis (MAOS), which enhances synthetic efficiency and supports green chemistry principles . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloropyridin-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrrolidin-2-one derivatives.

Scientific Research Applications

1-(4-Chloropyridin-2-yl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chloropyridin-2-yl)pyrrolidin-2-one is unique due to the presence of both the pyrrolidin-2-one ring and the 4-chloropyridin-2-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(4-Chloropyridin-2-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry, particularly due to its biological activity against malaria. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activity

This compound exhibits notable biological activity primarily as an inhibitor of Plasmodium cytoplasmic prolyl-tRNA synthetase (cPRS) . This inhibition disrupts protein synthesis in Plasmodium species, which are responsible for malaria, thereby presenting potential as an antimalarial agent. The pharmacokinetic properties of this compound suggest it possesses adequate bioavailability to exert its effects in biological systems.

The primary mode of action involves binding to the ATP-binding site of cPRS, effectively inhibiting its function and leading to a decrease in protein synthesis within the parasite. This mechanism highlights the potential of this compound not only as a therapeutic agent against malaria but also potentially against other parasitic infections.

Structure-Activity Relationship (SAR)

Research has demonstrated that the biological activity of this compound can be significantly influenced by modifications to its structure. Below is a summary table illustrating various derivatives and their corresponding biological activities:

Derivative Modification Biological Activity
This compoundBase compoundInhibits cPRS
1-(4-Methylpyridin-2-yl)pyrrolidin-2-oneMethyl substitution on pyridineIncreased potency against cPRS
1-(3-Trifluoromethylpyridin-2-yl)pyrrolidin-2-oneTrifluoromethyl substitutionAltered selectivity for other targets

These SAR studies indicate that different substituents on the pyrrolidine ring can lead to diverse biological profiles, which is crucial for developing targeted therapies .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

  • Antimalarial Efficacy : In vitro studies demonstrated that this compound effectively reduces the viability of Plasmodium falciparum, showcasing IC50 values in the low micromolar range. Further animal studies confirmed its efficacy in vivo, with significant reductions in parasitemia observed in treated groups compared to controls.
  • Pharmacokinetics : A pharmacokinetic study indicated that this compound exhibits favorable absorption characteristics, with a half-life suitable for therapeutic use. The compound showed good oral bioavailability, making it a candidate for further development as an oral antimalarial drug .
  • Toxicological Profile : Preliminary toxicity assessments revealed minimal adverse effects at therapeutic doses, suggesting a favorable safety profile for further clinical investigation .

Properties

IUPAC Name

1-(4-chloropyridin-2-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-7-3-4-11-8(6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVUAWPFSSGESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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